molecular formula C16H13Cl2N3O B12612332 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide CAS No. 920019-40-5

1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide

Cat. No.: B12612332
CAS No.: 920019-40-5
M. Wt: 334.2 g/mol
InChI Key: AFLUOMCIZFSQHW-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dichlorobenzyl chloride and N-methylindazole.

    Reaction: The 2,6-dichlorobenzyl chloride is reacted with N-methylindazole in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

    Formation of Intermediate: This reaction leads to the formation of an intermediate compound, which is then subjected to further reactions to introduce the carboxamide group.

    Final Product:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial production may involve the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, in the case of its anti-inflammatory activity, the compound may inhibit the activity of enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
  • N′-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide

Comparison

1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is unique due to its specific indazole core structure and the presence of the dichlorophenyl and carboxamide groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds. The presence of the indazole ring imparts stability and potential biological activity, while the dichlorophenyl group enhances its reactivity and interaction with molecular targets.

Properties

CAS No.

920019-40-5

Molecular Formula

C16H13Cl2N3O

Molecular Weight

334.2 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-N-methylindazole-3-carboxamide

InChI

InChI=1S/C16H13Cl2N3O/c1-19-16(22)15-10-5-2-3-8-14(10)21(20-15)9-11-12(17)6-4-7-13(11)18/h2-8H,9H2,1H3,(H,19,22)

InChI Key

AFLUOMCIZFSQHW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(C2=CC=CC=C21)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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